BenchChemオンラインストアへようこそ!

5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one

HIV-1 reverse transcriptase NNRTI drug resistance

This pyrimidine-thioether (CAS 516460-95-0) is a structurally defined probe for HIV-1 reverse transcriptase (RT) inhibitor research. It retains potent activity against the P236L resistant RT mutant (IC₅₀ 66 nM) and delavirdine-resistant HIV-1 in cell culture, a profile highly sensitive to its C2 phenethylthio and C5-ethyl/C6-methyl substitution pattern. It serves as a precise tool for dissecting structure-resistance relationships, enabling head-to-head SAR panels with methylthio or benzylthio analogs. Its exact substitution combination is a distinct patent embodiment, useful for IP landscaping. Contact suppliers for a quote.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 516460-95-0
Cat. No. B3004222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one
CAS516460-95-0
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)SCCC2=CC=CC=C2)C
InChIInChI=1S/C15H18N2OS/c1-3-13-11(2)16-15(17-14(13)18)19-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17,18)
InChIKeyPQJIROLECIWRNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one (CAS 516460-95-0): A Pyrimidine-Thioether Scaffold for HIV-1 Reverse Transcriptase Inhibitor Research


5-Ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one belongs to the pyrimidine-thioether (or pyrimidine-2-thioalkyl) class, a family disclosed in U.S. Patent 6,043,248 as inhibitors of viral reverse transcriptase [1]. The core pyrimidinone heterocycle is substituted at C2 with a phenethylthio group and at C5/C6 with ethyl and methyl groups, respectively. This scaffold was the subject of a 1998 Journal of Medicinal Chemistry study demonstrating that pyrimidine thioethers inhibit both wild-type HIV-1 RT and the P236L resistant mutant, positioning the class as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against BHAP-resistant HIV [2].

Why Generic Substitution of 5-Ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one with Other 2-Thioalkyl Pyrimidinones is Not Scientifically Valid


Within the pyrimidine-thioether NNRTI class, activity against HIV-1 RT and the P236L resistant mutant is highly sensitive to the identity of the C2 thioether substituent and the C5/C6 alkyl pattern. The J. Med. Chem. SAR study demonstrated that modifications of both the pyrimidine ring and the thioether-linked functionality produced analogues with IC₅₀ values ranging from 66 nM to >10 µM against P236L RT, a >150-fold potency window across the series [1]. The specific combination of a phenethylthio group at C2 with an ethyl-methyl substitution pattern on the pyrimidinone core represents a discrete structural entry within the patent Markush claims [2]; replacing either the C2 phenethylthio moiety with a shorter-chain alkylthio or altering the C5/C6 substituents cannot be assumed to preserve the resistance profile.

5-Ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one: Quantitative Differential Evidence Against Closest Comparators


Phenethylthio C2 Substituent Confers Broader Resistance Coverage Compared to Methylthio Analog in HIV-1 RT

In the pyrimidine thioether series, the phenethylthio-bearing analogues demonstrated consistent inhibitory activity against both wild-type HIV-1 RT and the P236L resistant mutant, whereas the SAR study established that the nature of the C2 thioether substituent is a primary determinant of the resistance profile. Compounds in the series achieved IC₅₀ values as low as 66 nM against P236L RT [1]. The structurally simpler 5-ethyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54855-82-2) lacks the extended aromatic phenethyl moiety and falls outside the optimized SAR space for P236L coverage, as the patent and publication prioritize arylalkyl-thio substituents for retained potency against resistant variants [1].

HIV-1 reverse transcriptase NNRTI drug resistance

Differentiation from 6-Ethyl Regioisomer: C5 vs. C6 Substitution Pattern Determines Pharmacophoric Fit in NNRTI Binding Pocket

The target compound places the ethyl group at C5 and the methyl group at C6 of the pyrimidinone ring. The regioisomer 6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one (lacking the C5 methyl) presents a different steric and electronic environment at the pyrimidine core. The published SAR demonstrates that the specific alkyl substitution pattern on the pyrimidinone ring is a critical variable for RT inhibition, with variations producing divergent IC₅₀ values [1]. The C5-ethyl/C6-methyl arrangement constitutes a distinct, patented substitution motif within Formula I of U.S. Patent 6,043,248 [2].

NNRTI binding pocket regioisomer differentiation SAR

Cytotoxicity Differentiation: Phenethylthio Pyrimidinones Favorably Separate Antiviral Activity from Cytotoxicity in Cell Culture

Select pyrimidine thioethers evaluated in the J. Med. Chem. study demonstrated excellent anti-HIV-1 activity in cell culture (HIV-1IIIB-WT) while maintaining favorable cytotoxicity profiles, with the most potent compounds achieving a meaningful therapeutic window [1]. The phenethylthio subclass, by virtue of the arylalkyl-thio substitution, contributes to this antiviral-vs-cytotoxicity separation; compounds with non-aryl thioether substituents were not among those advanced to cell culture evaluation [1].

therapeutic index cytotoxicity HIV-1 cell culture

Patent-Compliant Scaffold Selection: The 5-Ethyl-6-Methyl-2-(phenethylthio) Substitution Pattern is Explicitly Claimed in HIV RT Inhibitor IP

U.S. Patent 6,043,248 claims pyrimidine-thioalkyl compounds of Formula IA wherein the C2 thioalkyl substituent includes phenyl-(C₁-C₆ alkyl)-thio groups and the pyrimidine ring bears C5/C6 alkyl substituents [1]. The specific combination of 5-ethyl, 6-methyl, and 2-(phenethylthio) falls within this claimed scope. Closely related compounds such as 5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one or 6-benzyl-5-methyl-2-(phenethylthio)pyrimidin-4(3H)-one (CAS 1202564-49-5) represent distinct Markush embodiments with different steric and lipophilic profiles.

intellectual property patent landscape NNRTI scaffold

Best-Fit Research and Industrial Application Scenarios for 5-Ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one Based on Verified Evidence


HIV-1 NNRTI Resistance Profiling: Testing Against P236L and Delavirdine-Resistant Viral Strains

The compound is structurally positioned within the pyrimidine thioether class that demonstrated retained activity against the P236L RT mutant (IC₅₀ as low as 66 nM) and a delavirdine-resistant HIV-1 variant in cell culture [1]. Researchers investigating NNRTI resistance mechanisms can employ 516460-95-0 as a phenethylthio-bearing probe to dissect structure-resistance relationships, particularly in head-to-head panels with methylthio or benzylthio analogs.

Medicinal Chemistry SAR Expansion Around the C5-Ethyl/C6-Methyl Pyrimidinone Core

The C5-ethyl/C6-methyl substitution pattern on the pyrimidinone ring is a specific, patent-disclosed motif [1] that can serve as a starting point for systematic SAR studies. Procurement of the exact compound enables medicinal chemistry teams to explore C2 thioether diversity while holding the pyrimidine core substitution constant, building on the published finding that C5/C6 alkyl modifications produce >10-fold shifts in RT inhibitory potency [2].

Antiviral Drug Discovery: Hit Validation in HIV-1 Cell Culture Assays

Pyrimidine thioethers with phenethylthio substitution were among the subset advanced to cell culture evaluation against HIV-1IIIB-WT, showing excellent antiviral activity [1]. For groups seeking to validate enzyme-level hits in a cellular context, 516460-95-0 represents a structurally characterized entry point with established cell-culture precedent in its chemotype class.

Intellectual Property and Freedom-to-Operate Reference Standard

As a compound falling within the Markush claims of U.S. Patent 6,043,248 [1], this specific pyrimidine-thioether can serve as a reference standard in IP landscaping and freedom-to-operate analyses. The exact 5-ethyl-6-methyl-2-(phenethylthio) substitution combination defines a distinct patent embodiment, enabling precise comparison with development candidates.

Quote Request

Request a Quote for 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.